![molecular formula C13H14F3N B2765882 N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287284-07-3](/img/structure/B2765882.png)
N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as WIN 35428, is a chemical compound that belongs to the phenyltropane class of psychostimulant drugs. It is a potent dopamine reuptake inhibitor that has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders.1.1]pentanyl]methanamine.
Mecanismo De Acción
N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a potent dopamine reuptake inhibitor, which leads to increased dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement. By inhibiting dopamine reuptake, N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine enhances dopamine transmission, which can improve attention, motivation, and mood.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine are primarily related to its dopamine reuptake inhibition. It has been shown to increase dopamine levels in the striatum, prefrontal cortex, and nucleus accumbens, which are regions of the brain involved in reward, motivation, and cognitive function. It has also been shown to increase the release of dopamine in these regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine for lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. It has been shown to have a higher affinity for the dopamine transporter than other psychostimulant drugs, such as cocaine and amphetamine. However, one of the limitations of using N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its potential for abuse and addiction.
Direcciones Futuras
There are several future directions for research on N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is its potential as a treatment for substance abuse disorders, particularly cocaine addiction. Another area of interest is its potential as a cognitive enhancer, particularly for individuals with ADHD or cognitive impairments. Additionally, further research is needed to investigate the long-term effects of N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine on dopamine transmission and other neurotransmitter systems.
Métodos De Síntesis
The synthesis of N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves several steps, including the reaction of 2,3,4-trifluorophenylacetonitrile with bicyclo[1.1.1]pentane-1-carboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with methylamine. The final product is obtained after purification by chromatography.
Aplicaciones Científicas De Investigación
N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and substance abuse disorders. It has also been investigated for its potential as a cognitive enhancer and as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
N-methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N/c1-17-7-12-4-13(5-12,6-12)8-2-3-9(14)11(16)10(8)15/h2-3,17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIYACMNCIKMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Fluoro-4-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2765799.png)
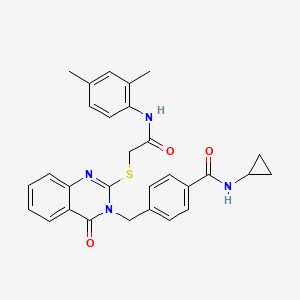
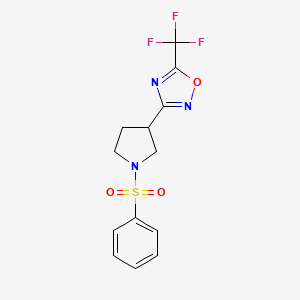
![4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2765804.png)
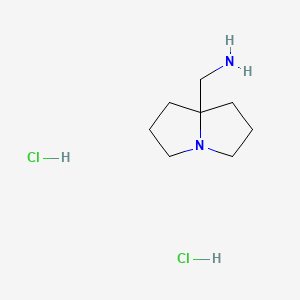
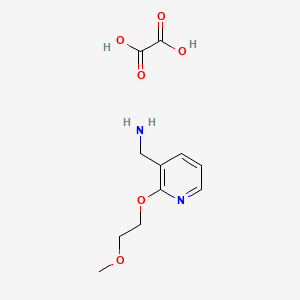
![3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2765812.png)
![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2765814.png)
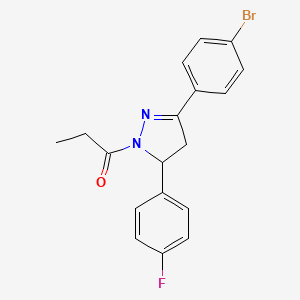
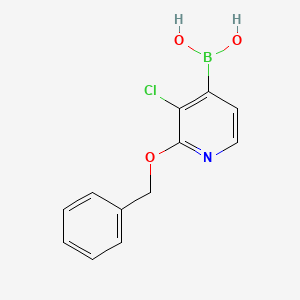
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2765818.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2765819.png)
![2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid](/img/structure/B2765822.png)